molecular formula C17H14N2O3 B1392508 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid CAS No. 1243051-64-0

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid

Cat. No.: B1392508
CAS No.: 1243051-64-0
M. Wt: 294.3 g/mol
InChI Key: RGECHFVNFYIPBK-UHFFFAOYSA-N
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Description

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid is an organic compound with the molecular formula C17H14N2O3. It is a derivative of benzoic acid, featuring a quinoxaline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid typically involves the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Methylation: The quinoxaline intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Benzoic Acid: The methylated quinoxaline is coupled with a benzoic acid derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Nitrobenzoic acid derivatives, halogenated benzoic acids.

Scientific Research Applications

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to potential antimicrobial effects. Additionally, the compound may inhibit certain enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid: Lacks the methyl group on the quinoxaline ring.

    4-[(3-methylquinoxalin-2-yl)methyl]benzoic acid: Lacks the oxo group on the quinoxaline ring.

Uniqueness

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid is unique due to the presence of both the methyl and oxo groups on the quinoxaline ring, which contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18-11)10-12-6-8-13(9-7-12)17(21)22/h2-9H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGECHFVNFYIPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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